Cas no 1002033-27-3 (4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide)
4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid hydrazide
- 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide
- C6H11N5O
- 1002033-27-3
- CS-0298355
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrazide
- STK312754
- EN300-228960
- 4-amino-1-ethylpyrazole-3-carbohydrazide
- AKOS000305914
- BBL038933
-
- MDL: MFCD04967255
- Inchi: 1S/C6H11N5O/c1-2-11-3-4(7)5(10-11)6(12)9-8/h3H,2,7-8H2,1H3,(H,9,12)
- InChI Key: ULPBRFNMDWXSHK-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CN(CC)N=1)N)NN
Computed Properties
- Exact Mass: 169.09635999Da
- Monoisotopic Mass: 169.09635999Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 99Ų
4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030352-250mg |
4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid hydrazide |
1002033-27-3 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 030352-1g |
4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid hydrazide |
1002033-27-3 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 030352-5g |
4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid hydrazide |
1002033-27-3 | 5g |
£963.00 | 2022-03-01 | ||
| Ambeed | A523960-1g |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 97% | 1g |
$806.0 | 2024-08-02 | |
| abcr | AB498768-100 mg |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 100MG |
€231.60 | 2022-03-24 | ||
| abcr | AB498768-250 mg |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 250MG |
€275.80 | 2022-03-24 | ||
| abcr | AB498768-500 mg |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 500MG |
€409.30 | 2022-03-24 | ||
| abcr | AB498768-1 g |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 1g |
€486.60 | 2022-03-24 | ||
| abcr | AB498768-5 g |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 5g |
€1,185.30 | 2022-03-24 | ||
| Chemenu | CM483148-1g |
4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide |
1002033-27-3 | 97% | 1g |
$800 | 2022-06-14 |
4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide Suppliers
4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide
4-Amino-1-Ethyl-1H-Pyrazole-3-Carbohydrazide: A Comprehensive Overview
The compound with CAS No. 1002033-27-3, commonly referred to as 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their versatile applications in drug discovery and material science. The pyrazole ring in this molecule serves as a scaffold for various functional groups, making it a valuable structure for exploring novel chemical entities.
Recent studies have highlighted the potential of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide as a precursor for synthesizing bioactive compounds. Researchers have utilized this compound to develop new drugs targeting various diseases, including cancer and neurodegenerative disorders. The presence of the amino group and the carbohydrazide moiety in the molecule provides ample opportunities for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties.
In terms of synthesis, 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide can be prepared through a variety of methods, including condensation reactions and substitution reactions. One notable approach involves the reaction of hydrazine derivatives with appropriate electrophiles under controlled conditions. This method ensures high yields and excellent purity, making it suitable for large-scale production in pharmaceutical settings.
The structural versatility of this compound has also led to its application in materials science. For instance, derivatives of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide have been explored as potential candidates for organic light-emitting diodes (OLEDs) due to their unique electronic properties. The ability to tune the molecule's electronic characteristics by modifying substituents on the pyrazole ring opens up new avenues for developing advanced materials with tailored functionalities.
From a pharmacological perspective, 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide has shown promising activity in preclinical studies. Researchers have demonstrated that certain derivatives exhibit potent anti-inflammatory and antioxidant effects, suggesting their potential use in treating chronic inflammatory diseases. Additionally, the compound's ability to modulate key cellular pathways makes it a valuable tool for studying disease mechanisms at a molecular level.
One of the most exciting developments involving this compound is its role in drug delivery systems. Scientists have investigated the use of 4-amino-1 ethyl 1H pyrazole 3 carbohydrazide as a carrier for delivering therapeutic agents to specific tissues. By exploiting the molecule's biocompatibility and targeting capabilities, researchers aim to develop more efficient and less toxic drug delivery platforms.
In conclusion, 4-amino 1 ethyl 1H pyrazole 3 carbohydrazide is a multifaceted compound with immense potential across various scientific disciplines. Its structural flexibility, coupled with recent advancements in synthetic methodologies and pharmacological applications, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
1002033-27-3 (4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide) Related Products
- 957490-45-8(4-amino-1-ethyl-1H-pyrazole-3-carboxamide)
- 1001500-46-4(4-Amino-1-ethyl-1 H -pyrazole-3-carboxylic acid methylamide)
- 1644041-08-6(4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide)
- 1357087-16-1(4-amino-1-propyl-1H-pyrazole-3-carboxamide)
- 3920-40-9(4-Amino-1-methyl-1H-pyrazole-3-carboxamide)
- 1002033-39-7(4-Amino-1-methyl-1H-pyrazole-5-carbohydrazide)
- 1005678-86-3(1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-ylformamide)
- 1855899-14-7(4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide)
- 1552617-61-4(4-amino-N',N',1-trimethyl-1H-pyrazole-3-carbohydrazide)
- 1429419-56-6(4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide)